Piperazine-1,4-dicarbonyl Chloride
Description
Piperazine-1,4-dicarbonyl chloride (CAS: 126458-13-7) is a highly reactive bifunctional acyl chloride derivative of piperazine. Its structure features two carbonyl chloride groups at the 1,4-positions of the piperazine ring, enabling versatile applications in organic synthesis. Key roles include:
- Synthetic Intermediate: Widely used to prepare bis-chloroethanone derivatives (e.g., 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone)) via reactions with chloroacetyl chloride .
- Pharmacological Applications: Serves as a precursor for antibacterial agents (e.g., nitroimidazole hybrids) and anti-inflammatory compounds .
- Material Science: Incorporated into flame-retardant polymers (e.g., phosphorus-nitrogen systems) and epoxy resins .
Properties
Molecular Formula |
C6H8Cl2N2O2 |
|---|---|
Molecular Weight |
211.04 g/mol |
IUPAC Name |
piperazine-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C6H8Cl2N2O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2 |
InChI Key |
PCABKZLAPFXTND-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1CN(CCN1C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperazine-1,4-dicarbonyl Chloride can be synthesized through the reaction of piperazine with phosgene in a medium of methylene chloride and water under controlled conditions . The reaction typically involves the use of piperazine hexahydrate and phosgene, with methylene chloride serving as the solvent and water as the medium to facilitate the reaction.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of phosgene, a highly toxic and reactive compound, necessitates the implementation of safety measures and specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Piperazine-1,4-dicarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of piperazine and carbon dioxide.
Condensation Reactions: It can participate in condensation reactions with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Conditions: Condensation reactions are often carried out in the presence of catalysts such as acids or bases.
Major Products Formed
Substitution Products: Various substituted piperazine derivatives.
Hydrolysis Products: Piperazine and carbon dioxide.
Condensation Products: Urea derivatives.
Scientific Research Applications
Piperazine-1,4-dicarbonyl Chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine cores.
Materials Science: The compound is utilized in the production of polymers and other materials with specific properties.
Biological Research: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is employed in the manufacture of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine-1,4-dicarbonyl Chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorocarbonyl groups are highly reactive, making the compound suitable for use in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Piperazine Derivatives
Limitations and Challenges
- Synthetic Failures: Bis-alkylation of phenols with piperazine-1,4-diylbis(2-chloroethanone) failed due to steric hindrance or competing side reactions .
- Yield Variability : Piperazine-1,4-dicarboxamides suffer from lower yields (13–39%) compared to chloride derivatives, attributed to slower reaction kinetics .
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